N-isobutyl-4-isopropylbenzenesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes an isobutyl group and an isopropyl group attached to a benzene sulfonamide core. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
The compound can be synthesized through various chemical reactions involving arylsulfonamides and different alkyl groups. Research indicates that sulfonamides are widely studied for their biological properties, leading to the exploration of their derivatives for enhanced efficacy and reduced side effects .
N-isobutyl-4-isopropylbenzenesulfonamide falls under the category of sulfonamides, which are a class of compounds containing a sulfonamide functional group (-SO2NH2). These compounds are known for their antibacterial properties and are often used in the development of drugs targeting bacterial infections and other diseases.
The synthesis of N-isobutyl-4-isopropylbenzenesulfonamide can be achieved through several methods, primarily involving the reaction of arylsulfonyl chlorides with amines. A typical synthetic route may include:
N-isobutyl-4-isopropylbenzenesulfonamide has a complex molecular structure characterized by:
The compound's structure can be visualized using molecular modeling software, which allows for analysis of steric interactions and potential binding sites for biological activity.
N-isobutyl-4-isopropylbenzenesulfonamide can undergo various chemical reactions typical for sulfonamides, including:
The reactivity of this compound can be influenced by the substituents on the benzene ring, which modulate electron density and steric hindrance around the sulfonamide moiety .
The mechanism of action for N-isobutyl-4-isopropylbenzenesulfonamide, particularly in a biological context, typically involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction.
Studies have shown that modifications to the sulfonamide structure can enhance binding affinity and selectivity towards bacterial enzymes, making this compound a candidate for further pharmacological development .
N-isobutyl-4-isopropylbenzenesulfonamide holds potential applications in:
N-Isobutyl-4-isopropylbenzenesulfonamide is a structurally complex sulfonamide featuring dual alkyl substituents: an isopropyl group at the para-position of the benzene ring and an isobutyl chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₃H₂₁NO₂S, with a molecular weight of 255.38 g/mol. The compound exhibits a three-dimensional architecture where the para-isopropyl group creates steric bulk near the sulfonamide zinc-binding group (ZBG), while the N-isobutyl moiety extends conformational flexibility toward solvent-exposed regions. This arrangement enables specific interactions with biological targets, particularly carbonic anhydrase isoforms [2].
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | N-(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide |
Molecular Formula | C₁₃H₂₁NO₂S |
Molecular Weight | 255.38 g/mol |
Hybridization | sp³ (isobutyl) / sp² (arene) |
Key Functional Groups | Sulfonamide (‒SO₂NH‒), para-alkylarene |
The compound emerged from systematic structure-activity relationship (SAR) explorations of benzenesulfonamides, dating to the 1980s–1990s when researchers began modifying sulfanilamide scaffolds. Early work focused on N-alkyl and C4-alkyl substitutions to enhance lipophilicity and target selectivity. The integration of bulky isosteric groups like isopropyl and isobutyl gained prominence following clinical advances of SLC-0111 (a ureido-bearing p-benzenesulfonamide CA IX inhibitor), which highlighted the therapeutic potential of tailored sulfonamide derivatives in oncology [2]. Synthetic routes for analogous compounds were later optimized via nucleophilic substitutions and carbamoylations, as documented in methodological studies involving para- and meta-aminobenzenesulfonamide intermediates [3] [2].
This molecule exemplifies the "tail approach" in drug design—decoupling the sulfonamide ZBG from variable hydrophobic tails to target less conserved enzyme regions. Its isopropyl group enhances active-site occupancy in carbonic anhydrases, while the isobutyl tail promotes membrane permeability. Such derivatives are pivotal in developing isoform-selective inhibitors for tumor-associated carbonic anhydrases (CA IX/XII), which regulate pH homeostasis in hypoxic tumors [2]. Additionally, the compound serves as a synthetic intermediate for imidazolidinone-cyclized ureas, investigated for rigidified CA binding [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9